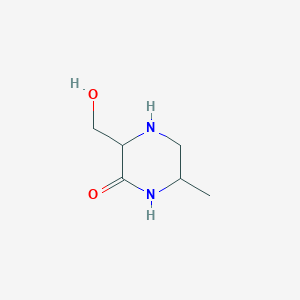
3-(Hydroxymethyl)-6-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-6-methylpiperazin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains a piperazine ring with a hydroxymethyl group and a methyl group attached to it. HMP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mechanism Of Action
The mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical And Physiological Effects
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its relatively simple synthesis method. 3-(Hydroxymethyl)-6-methylpiperazin-2-one is also readily available and inexpensive. However, one of the limitations of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its limited solubility in some solvents. This can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 3-(Hydroxymethyl)-6-methylpiperazin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one and its potential applications in the field of medicinal chemistry and drug discovery.
In conclusion, 3-(Hydroxymethyl)-6-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific research community. It has potential applications in the field of medicinal chemistry and drug discovery and has been shown to have antibacterial, antifungal, and antiviral properties. While there are limitations to its use in lab experiments, 3-(Hydroxymethyl)-6-methylpiperazin-2-one has a number of advantages, including its relatively simple synthesis method and low cost. Further research is needed to fully understand the potential applications of 3-(Hydroxymethyl)-6-methylpiperazin-2-one in the field of medicine.
Synthesis Methods
The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have antibacterial, antifungal, and antiviral properties. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
193217-35-5 |
|---|---|
Product Name |
3-(Hydroxymethyl)-6-methylpiperazin-2-one |
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-7-5(3-9)6(10)8-4/h4-5,7,9H,2-3H2,1H3,(H,8,10) |
InChI Key |
DSVKRHFJKUSXHM-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(=O)N1)CO |
Canonical SMILES |
CC1CNC(C(=O)N1)CO |
synonyms |
Piperazinone, 3-(hydroxymethyl)-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



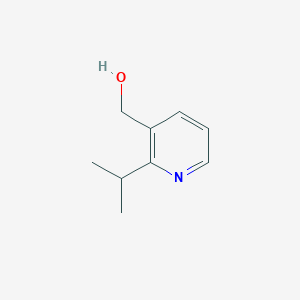
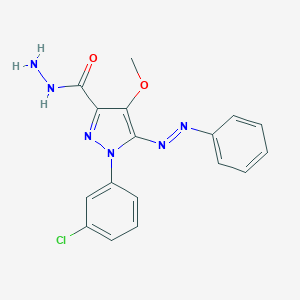
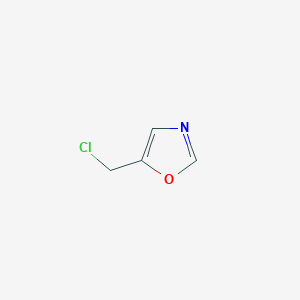
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
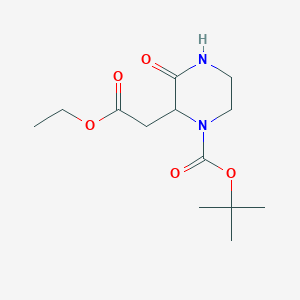
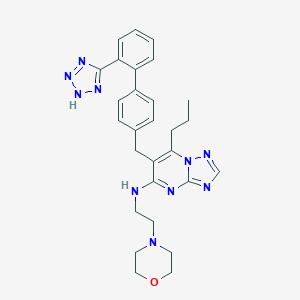

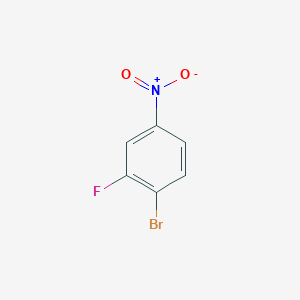
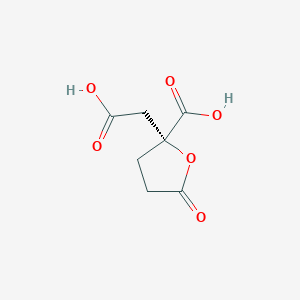
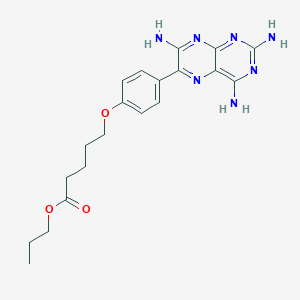
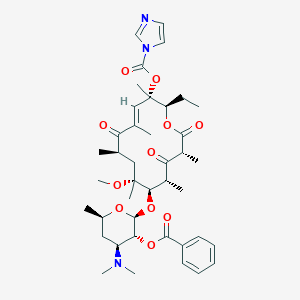
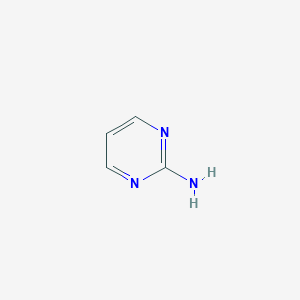

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)